Bienvenue dans la boutique en ligne BenchChem!

GSK2606414

PERK EIF2AK3 kinase inhibition

Procure GSK2606414, the first-in-class, sub-nanomolar PERK inhibitor (IC₅₀ = 0.4 nM), for acute in vivo target engagement studies. Its unique profile includes oral bioavailability (62-100%), confirmed blood-brain barrier penetration, and >1000-fold selectivity over HRI and PKR. Ideal for CNS-focused UPR research and as a reference standard for novel PERK inhibitor programs, its validated BxPC3 xenograft efficacy (20-59% TGI) ensures reliable experimental outcomes when used with appropriate controls.

Molecular Formula C24H20F3N5O
Molecular Weight 451.4 g/mol
CAS No. 1337531-36-8
Cat. No. B612094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2606414
CAS1337531-36-8
SynonymsGSK2606414;  GSK-2606414;  GSK 2606414;  GSK PERK Inhibitor.
Molecular FormulaC24H20F3N5O
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F
InChIInChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30)
InChIKeySIXVRXARNAVBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2606414 (CAS 1337531-36-8): First-in-Class PERK Inhibitor for UPR and ER Stress Research


GSK2606414 is a first-in-class, ATP-competitive inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), also known as EIF2AK3, with an IC₅₀ of 0.4 nM in cell-free kinase assays [1]. It is an orally bioavailable small molecule that crosses the blood-brain barrier and acts by targeting PERK in its inactive DFG conformation . As the foundational tool compound for PERK inhibition, GSK2606414 enables research into the unfolded protein response (UPR), ER stress signaling, and related pathologies including cancer and neurodegeneration .

Why GSK2606414 Cannot Be Substituted with Other PERK or UPR Inhibitors


The PERK/UPR pathway can be targeted at multiple nodes—upstream PERK kinase inhibition (GSK2606414, GSK2656157), downstream eIF2α phosphatase modulation (Salubrinal), or integrated stress response (ISR) inhibition (ISRIB)—yielding distinct pharmacological profiles [1]. GSK2606414 exhibits a unique combination of properties among PERK inhibitors: sub-nanomolar PERK potency, >1000-fold selectivity over HRI and PKR, oral bioavailability, blood-brain barrier penetration, and a documented but distinct off-target profile including RIPK1 inhibition [2]. The optimized analog GSK2656157 demonstrates different physical properties and pharmacokinetics, while ISRIB acts via an entirely distinct mechanism that only partially restores translation, avoiding the pancreatic toxicity associated with GSK2606414 [3]. Consequently, experimental outcomes—particularly regarding cellular translation rates, tissue-specific toxicity, and off-target effects—are highly compound-specific and cannot be generalized across PERK-pathway modulators [4].

GSK2606414 Quantitative Differentiation Evidence: Potency, Selectivity, and Functional Comparisons


PERK Enzyme Inhibition Potency: GSK2606414 vs. GSK2656157 vs. ISRIB

GSK2606414 inhibits PERK with an IC₅₀ of 0.4 nM in cell-free kinase assays, demonstrating greater potency than both the optimized analog GSK2656157 (IC₅₀ = 0.9 nM) and the downstream ISR inhibitor ISRIB (IC₅₀ = 5 nM) [1]. The 2.25-fold higher potency relative to GSK2656157 and 12.5-fold higher potency relative to ISRIB for PERK inhibition represents a meaningful difference for studies requiring maximal PERK kinase blockade at minimal compound concentrations.

PERK EIF2AK3 kinase inhibition UPR

Kinase Selectivity Profile: GSK2606414 294-Kinase Panel Analysis

In a panel of 294 kinases screened at 10 μM, GSK2606414 inhibited only 20 kinases (excluding PERK) by >85% . Among the closest off-targets, it displayed IC₅₀ values of 154 nM for c-Kit, 407 nM for Aurora B, and 696 nM for PKR/EIF2AK2, representing 385-fold, 1018-fold, and 1740-fold selectivity over PERK (0.4 nM), respectively . This profile establishes GSK2606414 as a highly selective PERK inhibitor, though its RIPK1 off-target activity (IC₅₀ = 18 nM) [1] must be considered in experimental design.

kinase selectivity off-target profiling PERK

RIPK1 Off-Target Inhibition: GSK2606414 vs. GSK2656157

Both GSK2606414 and GSK2656157 inhibit RIPK1 kinase activity, with GSK2606414 showing an IC₅₀ of 18 nM and GSK2656157 showing an IC₅₀ of 69 nM in ADP-Glo assays [1]. In cellular assays of TNF-induced apoptosis, GSK2606414 protects cells with an EC₅₀ of 6.3 nM, which is approximately 2.2-fold more potent than GSK2656157 (EC₅₀ = 2.9 nM in the same assay) [2]. Notably, both compounds inhibit RIPK1-dependent cell death at concentrations that do not fully suppress PERK activity, indicating functional RIPK1 engagement at therapeutically relevant concentrations [1].

RIPK1 off-target cell death TNF

In Vivo Oral Bioavailability and Blood-Brain Barrier Penetration

GSK2606414 was the first PERK-selective inhibitor reported to possess both good oral bioavailability and the ability to cross the blood-brain barrier . Pharmacokinetic studies demonstrate high oral bioavailability ranging from 62% to 100% across mouse, rat, and dog models, with low to moderate blood clearance [1]. The compound exhibits a half-life ranging from 2.5 to 10.6 hours and a volume of distribution at steady state of 3.8 to 8.2 L/kg . In contrast, the downstream ISR inhibitor ISRIB, while also brain-penetrant, operates via a different mechanism that does not require direct PERK kinase inhibition.

oral bioavailability blood-brain barrier pharmacokinetics CNS

Tumor Growth Inhibition in BxPC3 Pancreatic Xenograft Model

Oral administration of GSK2606414 in mice bearing subcutaneous BxPC3 human pancreatic tumor xenografts resulted in dose-dependent tumor growth inhibition [1]. At the end of a 21-day treatment period with twice-daily oral dosing, tumor growth inhibition rates of 20% and 59% were observed at doses of 50 mg/kg and 150 mg/kg, respectively [1]. This in vivo efficacy provided the foundational proof-of-concept for PERK inhibition as an anticancer strategy, though subsequent optimization efforts with GSK2656157 aimed to improve upon these outcomes and the overall pharmacokinetic profile [2].

xenograft pancreatic cancer tumor growth inhibition in vivo efficacy

Pancreatic Toxicity: A Critical Limitation Relative to ISRIB

Chronic treatment with GSK2606414 induces significant pancreatic toxicity, manifested as a ~50% reduction in pancreatic weight and extensive destruction of exocrine acinar pancreatic tissue [1]. This toxicity is accompanied by mildly elevated blood glucose levels and weight loss in treated animals [2]. In direct contrast, ISRIB—a compound that restores translation downstream of eIF2α without directly inhibiting PERK—confers neuroprotection without any adverse effects on pancreatic tissue, and treated pancreatic tissue remains histologically normal [1]. This differential toxicity profile represents the most significant translational liability of GSK2606414 and the primary rationale for developing alternative PERK-pathway modulators.

pancreatic toxicity ISRIB safety neuroprotection

GSK2606414 Optimal Use Cases: Oncology, Neurodegeneration, and ER Stress Research


Acute Pharmacodynamic Studies of PERK Inhibition in Oncology Models

GSK2606414 is optimally deployed in acute in vivo studies where short-term PERK kinase inhibition is required to assess target engagement and downstream signaling effects in tumor models. Its sub-nanomolar potency (IC₅₀ = 0.4 nM) and oral bioavailability (62-100%) enable robust target suppression following oral dosing [1]. The BxPC3 pancreatic xenograft model provides a validated positive control system with established dose-dependent tumor growth inhibition of 20-59% at 50-150 mg/kg BID [2]. For studies requiring >3 weeks of continuous dosing, researchers should anticipate and account for emerging pancreatic toxicity.

CNS-Targeted Research Requiring Blood-Brain Barrier Penetration

As the first PERK-selective inhibitor with demonstrated blood-brain barrier penetration, GSK2606414 enables CNS-focused studies of UPR signaling in neurodegenerative disease models [1]. It has shown neuroprotective efficacy in mouse models of prion disease, frontotemporal dementia, and Parkinson's disease, preventing clinical disease progression in prion-infected mice [2]. However, the pancreatic toxicity observed with chronic administration [3] limits its utility to acute CNS studies or to experimental designs where pancreatic effects are monitored and controlled. For chronic CNS studies, researchers should consider ISRIB or its derivatives, which preserve neuroprotective efficacy without pancreatic toxicity.

RIPK1-Dependent Cell Death and Inflammation Studies

The potent RIPK1 inhibitory activity of GSK2606414 (IC₅₀ = 18 nM in biochemical assays; EC₅₀ = 6.3 nM in cellular apoptosis protection) [1] makes it a valuable tool for investigating RIPK1-dependent cell death pathways when used at concentrations that do not fully suppress PERK activity [2]. This dual pharmacology is particularly relevant for studies of TNF-mediated apoptosis, necroptosis, and inflammation where both PERK and RIPK1 may contribute to observed phenotypes. Researchers must include appropriate controls—such as RIPK1 knockout cells, the more selective RIPK1 inhibitor GSK'963, or the PERK inhibitor GSK2656157—to deconvolute PERK-dependent from RIPK1-dependent effects.

Benchmarking Studies for Next-Generation PERK Inhibitors

As the first-in-class PERK inhibitor, GSK2606414 serves as the essential reference standard for evaluating novel PERK-targeting compounds. Its comprehensive characterization—including 294-kinase selectivity profiling [1], cell-based target engagement (complete inhibition of PERK phosphorylation at 30 nM in A549 cells) [2], and in vivo efficacy in BxPC3 xenografts—provides a robust comparative baseline. When evaluating new PERK inhibitors, key differentiation metrics should include: (1) improved selectivity (particularly reduced RIPK1 inhibition), (2) enhanced pharmacokinetics with reduced clearance, and (3) elimination of the pancreatic toxicity that limits GSK2606414's chronic utility [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2606414

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.